1-{[(1-hexyl-1H-benzimidazol-2-yl)imino]methyl}-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ol
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Overview
Description
1-{[(1-hexyl-1H-benzimidazol-2-yl)imino]methyl}-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ol is a complex organic compound that features a benzimidazole moiety linked to a dibenzofuran structure
Preparation Methods
The synthesis of 1-{[(1-hexyl-1H-benzimidazol-2-yl)imino]methyl}-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ol typically involves multi-step organic reactions. One common synthetic route includes the condensation of 1-hexyl-1H-benzimidazole-2-carbaldehyde with 6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ol under acidic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid to facilitate the formation of the imine linkage .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the imine group to an amine.
Substitution: The benzimidazole moiety can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens under controlled conditions
Scientific Research Applications
1-{[(1-hexyl-1H-benzimidazol-2-yl)imino]methyl}-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ol has several scientific research applications:
Medicinal Chemistry: It has shown potential as an antimicrobial agent, with studies indicating its effectiveness against various bacterial and fungal strains.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: It is used in studies exploring the inhibition of specific enzymes and receptors, contributing to the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of this compound involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole moiety is known to bind to the active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
1-{[(1-hexyl-1H-benzimidazol-2-yl)imino]methyl}-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ol can be compared with other benzimidazole derivatives, such as:
Benzimidazole: A simpler structure with broad-spectrum antimicrobial activity.
Albendazole: An antiparasitic agent used to treat a variety of parasitic worm infestations.
The uniqueness of this compound lies in its combined structural features, which provide a diverse range of applications and potential therapeutic benefits.
Properties
Molecular Formula |
C26H29N3O2 |
---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
1-[(E)-(1-hexylbenzimidazol-2-yl)iminomethyl]-6,7,8,9-tetrahydrodibenzofuran-2-ol |
InChI |
InChI=1S/C26H29N3O2/c1-2-3-4-9-16-29-21-12-7-6-11-20(21)28-26(29)27-17-19-22(30)14-15-24-25(19)18-10-5-8-13-23(18)31-24/h6-7,11-12,14-15,17,30H,2-5,8-10,13,16H2,1H3/b27-17+ |
InChI Key |
RTRFYPABSIIFKF-WPWMEQJKSA-N |
Isomeric SMILES |
CCCCCCN1C2=CC=CC=C2N=C1/N=C/C3=C(C=CC4=C3C5=C(O4)CCCC5)O |
Canonical SMILES |
CCCCCCN1C2=CC=CC=C2N=C1N=CC3=C(C=CC4=C3C5=C(O4)CCCC5)O |
Origin of Product |
United States |
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